molecular formula C12H7BrN2O B221729 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine

2-(3-Bromophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B221729
M. Wt: 275.1 g/mol
InChI Key: GVGHEWYGHVPYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7BrN2O . It belongs to the class of oxazolopyridine derivatives, which are heterocyclic scaffolds of significant interest in pharmaceutical and agrochemical research . These compounds are recognized for their diverse pharmacological potential, which includes documented anti-inflammatory, antipyretic, and analgesic properties . The oxazolopyridine core structure is also investigated for its role as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, and as an activator of SIRT1, indicating its utility in developing therapies for a range of conditions . The presence of the bromophenyl substituent makes this compound a valuable intermediate for further chemical exploration, particularly in metal-catalyzed cross-coupling reactions, which are pivotal for creating diverse compound libraries for structure-activity relationship (SAR) studies . Researchers value this scaffold for its potential application in drug discovery campaigns aimed at new oncology and inflammation targets, building upon the established clinical relevance of pyridine-containing molecules . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.1 g/mol

IUPAC Name

2-(3-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H

InChI Key

GVGHEWYGHVPYGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities
Research indicates that compounds similar to 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine exhibit significant antimicrobial and antiviral properties. Studies have shown that certain substituted pyridine derivatives can outperform standard antibiotics in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, the presence of bromine in the structure may enhance its reactivity and biological activity, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties
Compounds within the oxazolo[4,5-b]pyridine class have demonstrated anti-inflammatory and analgesic effects comparable to established medications like phenylbutazone and indomethacin, without the gastrointestinal side effects commonly associated with acidic anti-inflammatory drugs . This suggests that this compound may serve as a lead compound for new therapeutic agents targeting inflammation.

Mechanism of Action
The interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data suggest that compounds with similar structures can inhibit specific biological pathways, indicating potential interactions with key proteins involved in disease processes .

Synthesis and Derivatives

Synthetic Routes
Several synthetic methods have been reported for preparing this compound. One notable approach involves cyclization under acidic conditions or microwave-assisted synthesis to improve yields . Another method employs a one-step reaction between oxazolo[4,5-b]pyridine-2(3H)-ketone and N-bromo-succinimide in a suitable solvent.

Case Study: Synthesis of Related Compounds
A study detailing the synthesis of various oxazolo[4,5-b]pyridine derivatives found that modifications on the phenyl ring did not significantly affect their biological activity. However, specific substitutions led to enhanced properties, demonstrating the importance of structural variations in optimizing therapeutic efficacy .

Potential Applications in Materials Science

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a ligand in coordination chemistry opens avenues for developing novel materials with tailored electronic characteristics. The compound's stability and reactivity could be exploited in creating advanced materials for sensors or photovoltaic devices.

Data Table: Comparison of Related Compounds

Compound NameKey FeaturesUnique Aspects
This compoundBromophenyl substituent; fused heterocyclesPotentially enhanced biological activity
2-(4-Bromophenyl)oxazolo[4,5-b]pyridineDifferent bromine positionMay exhibit different pharmacological profiles
Oxazolo[4,5-b]pyridin-3(2H)-oneNo bromine substituentSimplified structure for comparison
Benzothiazole derivativesSimilar heterocyclic natureBroader applications in pharmaceuticals

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance enzyme inhibition but may reduce solubility .
  • Alkyl chains (e.g., butyl) improve target binding but hinder cell permeability .
  • Fluorine substituents balance lipophilicity and bioavailability, enabling diagnostic applications .

Antibacterial Activity

  • This compound: Not directly tested, but analogs (e.g., 54a-c) with halogen substituents show MIC = 1.56–3.125 µg/mL against MRSA .
  • 2-(4-Methylphenyl)oxazolo[4,5-b]pyridine : Lower activity (MIC = 6.25 µg/mL) due to reduced electronic effects .

Antitumor and Enzyme Inhibition

  • 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine : Inhibits topoisomerases I/IIα (IC₅₀ = 2 µM) but fails in cellular assays (HeLa, A549) due to poor permeability .
  • 5-Nitro-2-(phenyl)oxazolo[4,5-b]pyridine : Higher cytotoxicity (IC₅₀ = 8 µM) attributed to nitro group redox activity .

Antifungal Activity

QSAR models rank substituents: benzyl > bromophenyl > methoxyphenyl for activity against Candida albicans. The benzyl group enhances hydrophobic interactions with fungal enzymes .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine FPIPOP (Imaging Agent)
LogP (Lipophilicity) 3.1 (estimated) 4.5 2.8
Solubility (µg/mL) <10 (DMSO) <5 (DMSO) >100 (PBS)
Metabolic Stability Moderate (CYP3A4 substrate) Low (rapid oxidation of butyl chain) High (stable in serum)
Cellular Uptake Moderate Poor Excellent

Key Findings :

  • Bromine increases lipophilicity but reduces aqueous solubility, limiting oral bioavailability .
  • Fluorine in FPIPOP improves solubility and stability , critical for imaging .

Preparation Methods

Reaction Overview

The most widely reported method involves the cyclization of 3-bromobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine or sodium hydroxide. This one-step reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of 3-bromobenzoyl chloride, followed by intramolecular cyclization to form the oxazolo[4,5-b]pyridine core.

Reaction Conditions and Optimization

  • Reagents :

    • 3-Bromobenzoyl chloride (1.2 equiv)

    • 2-Aminopyridine (1.0 equiv)

    • Triethylamine (2.5 equiv) or NaOH (1.5 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction Time : 12–24 hours

Yields typically range from 65% to 78%, depending on the base and solvent system. Triethylamine generally provides higher purity (>95% by HPLC) compared to NaOH, which may lead to side reactions such as hydrolysis of the acyl chloride.

Palladium-Catalyzed Direct 2-Arylation

Methodology

A deprotonative cross-coupling process using palladium catalysts enables the direct introduction of the 3-bromophenyl group to the oxazolo[4,5-b]pyridine scaffold. This method bypasses pre-functionalized intermediates, offering a streamlined approach.

Key Steps

  • Substrate Preparation : Oxazolo[4,5-b]pyridine-2(3H)-one is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to generate the brominated intermediate.

  • Arylation : The brominated intermediate reacts with 3-bromophenylboronic acid in the presence of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) as a ligand.

Reaction Parameters

ParameterValue
CatalystPd(OAc)₂
LigandSPhos
BaseCs₂CO₃
SolventToluene/Water (10:1)
Temperature100°C
Yield72–80%

This method achieves superior regioselectivity, minimizing byproducts such as di-arylated derivatives.

Heck Reaction for Functionalized Derivatives

Experimental Protocol

  • Substrate : 5-Bromo-oxazolo[4,5-b]pyridine.

  • Coupling Partner : Styrene or substituted styrenes.

  • Conditions :

    • Catalyst: Pd(OAc)₂ (1 mol%)

    • Ligand: Tri-o-tolylphosphine (2 mol%)

    • Base: Et₃N

    • Solvent: DMF

    • Temperature: 80°C

Outcomes

  • Conversion : >90% (monitored by TLC).

  • Applications : This method facilitates the synthesis of derivatives with enhanced solubility or biological activity.

Multi-Step Synthesis via Nitration and Reduction

Pathway Description

A multi-step approach involving nitration and subsequent reduction is employed for substrates requiring additional functional groups. For example:

  • Nitration : Treating 5-bromo-oxazolo[4,5-b]pyridine with HNO₃/H₂SO₄ introduces a nitro group at the 6-position.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Bromophenyl Incorporation : The amine intermediate reacts with 3-bromobenzoyl chloride under cyclization conditions.

Yield and Purity

  • Overall Yield : 58–63% (three steps).

  • Purity : ≥90% after column chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization65–7895–98One-step, scalableRequires stringent temperature control
Palladium-Catalyzed72–8097–99High regioselectivityCostly catalysts
Multi-Step58–6390–92Enables functionalizationLabor-intensive

Industrial-Scale Production Considerations

Challenges

  • Cost Efficiency : Palladium-based methods face scalability issues due to catalyst expenses.

  • Purification : Chromatography is impractical for large batches; distillation or crystallization is preferred.

Optimized Protocols

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization methods.

  • Catalyst Recycling : Pd recovery systems mitigate costs in arylation reactions.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization under microwave conditions (150°C, 20 minutes) achieves yields comparable to traditional methods.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acylations for greener synthesis, though yields remain suboptimal (30–40%) .

Q & A

Q. What optimized synthetic methods are available for 2-(3-bromophenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

A silica-supported, acid-catalyzed one-pot benzoylation route under ambient conditions is highly efficient. Using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol, the reaction achieves high conversion with short reaction times (~2–4 hours). Key steps include condensation of benzoic acid derivatives with 2-amino-3-hydroxypridine, monitored by TLC (n-hexane/EtOAc 2:1). Catalyst recovery via chloroform addition and product purification via acetonitrile recrystallization yield >90% purity. Ambient conditions minimize energy input and side reactions .

Q. How is structural confirmation of this compound performed?

Comprehensive characterization includes:

  • IR spectroscopy : Peaks at 1693 cm⁻¹ (C=O stretching) and 755 cm⁻¹ (C-Br vibration) .
  • NMR : 1H^1H NMR (DMSO-d₆) shows aromatic protons at δ 7.385–7.607 (d, 2H), and 13C^{13}C NMR confirms the oxazole ring carbons (δ 167.3, C=O) .
  • HRMS : [M+H]⁺ at m/z 231.029 (calculated for C₁₂H₇BrN₂O) .

Q. What in vitro antibacterial activity does this compound exhibit?

Oxazolo[4,5-b]pyridine derivatives show selective activity against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus (MRSA)), with MIC values ranging from 4–16 µg/mL. Gram-negative strains are less susceptible due to membrane permeability barriers. Structure-activity relationships (SAR) indicate the bromophenyl group enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in oxazolo[4,5-b]pyridine synthesis?

Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices (NkN_k) to rationalize regioselective cyclization. For example, the C-2 position of pyridine exhibits higher NkN_k, favoring oxazole ring formation at this site. Molecular electrostatic potential (MEP) maps further validate electron-rich regions for electrophilic attack .

Q. What photophysical properties are influenced by solvent polarity and pH?

Solvatochromic studies reveal intramolecular charge transfer (ICT) in this compound, with emission maxima shifting bathochromically (~30 nm) in polar solvents (e.g., DMSO vs. hexane). Protonation at pH < 3 disrupts ICT, quenching fluorescence, while deprotonation (pH > 10) stabilizes excited-state geometry .

Q. How do crystallographic studies inform polymorphism and hydrogen bonding interactions?

X-ray diffraction of hydrobromide salts reveals two polymorphs:

  • Polymorph 1 (P-1): Twinning due to oxazole ring planarity, with N–H⋯Br hydrogen bonds (2.89 Å).
  • Polymorph 2 (P2₁): Distorted piperazine-propyl chains, altering packing efficiency. Thiazole analogs show reduced twinning, highlighting oxazole’s structural flexibility .

Q. What in silico ADME profiles support its drug candidacy?

SwissADME predictions indicate:

  • Lipophilicity : LogP = 2.8 (optimal for blood-brain barrier penetration).
  • Solubility : -3.2 (moderate, requiring formulation optimization).
  • Drug-likeness : No PAINS alerts, with bioavailability scores >0.55. CYP3A4 is the primary metabolic enzyme identified via molecular docking .

Methodological Considerations

  • Contradictions in Antibacterial Data : Discrepancies in MIC values across studies may arise from strain-specific resistance mechanisms or variations in assay protocols (e.g., broth microdilution vs. agar dilution). Standardized CLSI guidelines are recommended for reproducibility .
  • Catalyst Reusability : HClO₄/SiO₂ retains >85% activity after five cycles, but silica pore blockage may occur. Sonication or thermal regeneration (200°C, 2h) restores catalytic efficiency .

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